2-Ethoxy-5-fluorophenyl methyl sulfide
Description
2-Ethoxy-5-fluorophenyl methyl sulfide is an organosulfur compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom (-F) at position 5, and a methyl sulfide (-SCH₃) group. The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (fluoro) substituents, which influence its electronic properties, solubility, and reactivity. Organosulfur compounds like this are critical in pharmaceuticals and agrochemicals due to their stability and tunable reactivity .
Properties
IUPAC Name |
1-ethoxy-4-fluoro-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-3-11-8-5-4-7(10)6-9(8)12-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLAQQUBIJTSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-fluorophenyl methyl sulfide typically involves the reaction of 2-ethoxy-5-fluorobenzene with a methylthiolating agent. One common method is the nucleophilic substitution reaction where 2-ethoxy-5-fluorobenzene reacts with methylthiolate anion under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Ethoxy-5-fluorophenyl methyl sulfide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-fluorophenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethoxy group or the fluorine atom under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of de-ethoxylated or de-fluorinated products
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2-Ethoxy-5-fluorophenyl methyl sulfide serves as a crucial intermediate for synthesizing various complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to modify its structure for specific applications. For instance:
- Oxidation : Can produce sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
- Reduction : Can yield de-ethoxylated or de-fluorinated products.
- Substitution : The fluorine atom can be replaced with other nucleophiles .
Biology
The biological implications of 2-Ethoxy-5-fluorophenyl methyl sulfide are noteworthy, particularly its antimicrobial and anticancer properties. Research indicates that the compound interacts with specific molecular targets, potentially acting as an electrophile or nucleophile in biological systems.
Anticancer Activity
Studies have demonstrated that modifications in the sulfur oxidation state and substituent groups significantly influence the cytotoxicity of related compounds against cancer cell lines. For example, certain derivatives have shown IC50 values ranging from 0.69 to 22 mM against various cancer cell lines .
MAGL Inhibition
A relevant study explored the development of aryl sulfoxides as monoacylglycerol lipase (MAGL) inhibitors. Although not directly involving 2-Ethoxy-5-fluorophenyl methyl sulfide, it highlights the therapeutic potential of sulfur-containing compounds in managing pain and inflammation .
Cytotoxicity Assessment
Research has indicated that certain derivatives of this compound induce apoptosis in cancer cells by disrupting cell cycle progression. This suggests that similar mechanisms could be explored for 2-Ethoxy-5-fluorophenyl methyl sulfide, potentially leading to novel anticancer therapies .
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-fluorophenyl methyl sulfide involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function.
Comparison with Similar Compounds
5-(Ethylsulfonyl)-2-methoxyaniline
- Structure: Methoxy (-OCH₃) at position 2, ethylsulfonyl (-SO₂CH₂CH₃) at position 5, and an amino (-NH₂) group.
- Key Differences: The sulfonyl group (-SO₂-) is more oxidized than the sulfide (-S-) in the target compound, increasing polarity and hydrogen-bonding capacity. The amino group enables participation in coupling reactions (e.g., diazotization), unlike the inert methyl sulfide.
- Synthesis : Synthesized in 59% yield via a four-step route involving sulfonation, alkylation, nitration, and reduction .
- Applications : Used as a pharmacophoric fragment in kinase inhibitors, highlighting the role of sulfonyl groups in drug design .
2-Ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide
- Structure : Ethoxy (-OCH₂CH₃) at position 2, methyl (-CH₃) at position 5, and a sulfonamide (-SO₂NH-) linked to a 4-fluorophenyl group.
- Key Differences: The sulfonamide group enhances water solubility and bioactivity compared to the sulfide.
- Applications : Sulfonamides are widely used in antibiotics and anticancer agents, suggesting that the target sulfide may have reduced bioavailability but improved lipophilicity .
4-Methylsulfanyl-2-(trifluoromethyl)aniline
- Structure : Methyl sulfide (-SCH₃) at position 4 and trifluoromethyl (-CF₃) at position 2.
- Key Differences :
- The -CF₃ group is strongly electron-withdrawing, deactivating the aromatic ring more significantly than fluorine or ethoxy.
- The aniline (-NH₂) group allows for electrophilic substitution, whereas the target compound’s sulfide is less reactive.
- Safety : Classified as hazardous upon inhalation, emphasizing the need for careful handling of aryl sulfides .
Ethyl 2-Methoxy-5-sulfamoylbenzoate
- Structure : Methoxy (-OCH₃) at position 2, sulfamoyl (-SO₂NH₂) at position 5, and an ester (-COOCH₂CH₃).
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : Sulfides like 2-ethoxy-5-fluorophenyl methyl sulfide are less prone to hydrolysis than sulfonamides or sulfones, which degrade into H₂S or SO₂ under acidic conditions .
- Synthetic Routes : Analogous compounds (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) are synthesized via sequential sulfonation and alkylation, suggesting feasible pathways for the target compound .
Biological Activity
2-Ethoxy-5-fluorophenyl methyl sulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and applications, drawing from diverse scientific sources.
2-Ethoxy-5-fluorophenyl methyl sulfide is characterized by the presence of an ethoxy group and a fluorine atom on the phenyl ring, which influence its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .
Table 1: Chemical Reactions of 2-Ethoxy-5-fluorophenyl Methyl Sulfide
| Reaction Type | Conditions | Major Products Formed |
|---|---|---|
| Oxidation | H2O2, m-CPBA | Sulfoxides, sulfones |
| Reduction | LiAlH4, NaBH4 | De-ethoxylated or de-fluorinated products |
| Nucleophilic Substitution | NaH, KOtBu | Substituted derivatives |
Biological Activity
Research indicates that 2-Ethoxy-5-fluorophenyl methyl sulfide exhibits promising antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets, potentially acting as an electrophile or nucleophile .
Anticancer Activity
The anticancer potential of 2-Ethoxy-5-fluorophenyl methyl sulfide has been explored through structure-activity relationship (SAR) studies. These studies indicate that modifications in the sulfur oxidation state and substituent groups can significantly influence the compound's cytotoxicity against cancer cell lines . For example, related compounds have shown IC50 values in the range of 0.69 to 22 mM against various cancer cell lines .
Case Studies
- MAGL Inhibition : A study highlighted the development of aryl sulfoxides as monoacylglycerol lipase (MAGL) inhibitors. Although not directly involving 2-Ethoxy-5-fluorophenyl methyl sulfide, it underscores the potential of sulfur-containing compounds in pain management and inflammation reduction .
- Cytotoxicity Assessment : Another investigation demonstrated that certain derivatives induced apoptosis in cancer cells by disrupting cell cycle progression. This suggests that similar mechanisms could be explored for 2-Ethoxy-5-fluorophenyl methyl sulfide .
The biological effects of 2-Ethoxy-5-fluorophenyl methyl sulfide are mediated through its ability to form covalent bonds with target molecules, influencing their activity and function. The unique arrangement of electron-donating and electron-withdrawing groups on the benzene ring enhances its reactivity and specificity towards biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
